GL3

Description

Properties

IUPAC Name |

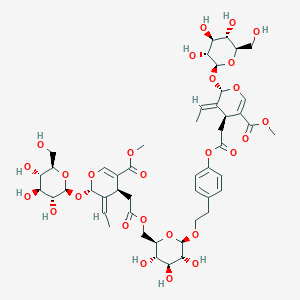

methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-6-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H64O27/c1-5-22-24(26(42(62)64-3)17-68-44(22)74-47-40(60)36(56)33(53)28(15-49)71-47)13-31(51)67-19-30-35(55)38(58)39(59)46(73-30)66-12-11-20-7-9-21(10-8-20)70-32(52)14-25-23(6-2)45(69-18-27(25)43(63)65-4)75-48-41(61)37(57)34(54)29(16-50)72-48/h5-10,17-18,24-25,28-30,33-41,44-50,53-61H,11-16,19H2,1-4H3/b22-5+,23-6+/t24-,25-,28+,29+,30+,33+,34+,35+,36-,37-,38-,39+,40+,41+,44-,45-,46+,47-,48-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSRUMQQXKEQCV-NKRYKJGSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)OC(=O)C[C@@H]\5C(=CO[C@H](/C5=C/C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1073.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of GLABRA3 (GL3) in Arabidopsis thaliana: A Technical Guide to its Function in Epidermal Cell Fate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

GLABRA3 (GL3), a basic helix-loop-helix (bHLH) transcription factor, is a cornerstone in the regulatory network governing epidermal cell differentiation in the model organism Arabidopsis thaliana. This document provides a comprehensive technical overview of this compound's function, with a primary focus on its well-established role in trichome (leaf hair) and root hair development. We delve into the molecular interactions, signaling pathways, and genetic redundancy that define this compound's mechanism of action. This guide synthesizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying biological processes to facilitate a deeper understanding for research and development applications.

Core Function and Mechanism of Action

GLABRA3 is a pivotal regulatory protein that, in concert with other transcription factors, dictates the fate of epidermal cells, directing them towards becoming trichomes on aerial tissues or non-hair cells in the root.[1] Its function is primarily executed through its participation in a transcriptional activation complex known as the MYB-bHLH-WD40 (MBW) complex.[2][3]

The MBW Transcriptional Activation Complex

The canonical MBW complex in the context of trichome initiation consists of three core protein types:

-

A R2R3-MYB transcription factor: GLABRA1 (GL1)[4]

-

A bHLH transcription factor: GLABRA3 (this compound) or its partially redundant homolog, ENHANCER OF GLABRA3 (Ethis compound)[5]

-

A WD40-repeat protein: TRANSPARENT TESTA GLABRA1 (TTG1)

Within this complex, this compound acts as a crucial scaffold, physically interacting with both GL1 and TTG1. Yeast two-hybrid assays have demonstrated that GL1 and TTG1 do not directly interact, highlighting the essential bridging role of this compound. This trimeric complex then binds to the promoters of downstream target genes to activate their transcription and initiate the cascade of events leading to trichome formation.

Redundancy with ENHANCER OF GLABRA3 (Ethis compound)

This compound and Ethis compound are closely related bHLH proteins that exhibit partial functional redundancy. While single this compound mutants show a moderate reduction in trichome initiation and altered trichome morphology (smaller and less branched), and ethis compound single mutants have an almost wild-type trichome phenotype, the this compound ethis compound double mutant is completely glabrous (hairless). This indicates that, while this compound plays a more dominant role, both proteins are required for the complete specification of trichome fate. Similarly, in the root epidermis, this compound ethis compound double mutants fail to specify the non-hair cell type, leading to a "hairy" root phenotype.

The this compound-Mediated Signaling Pathway in Trichome Initiation

The initiation of a trichome from an epidermal cell is a tightly regulated process. The this compound-containing MBW complex is at the heart of this pathway, directly activating a suite of downstream genes.

As depicted in Figure 1, the MBW complex, formed by the interaction of GL1, this compound/Ethis compound, and TTG1, serves as the primary activator. This complex directly binds to the promoters of key downstream regulatory genes. One of the most critical targets is GLABRA2 (GL2) , a homeodomain-leucine zipper transcription factor, which acts as a positive regulator to execute the trichome initiation program.

Simultaneously, the MBW complex activates the expression of several single-repeat R3-MYB proteins, such as CAPRICE (CPC) , TRIPTYCHON (TRY) , and ENHANCER OF TRIPTYCHON AND CAPRICE1 (ETC1) . These R3-MYB proteins are negative regulators of trichome formation. They are thought to move to adjacent epidermal cells, where they compete with GL1 for binding to this compound, thereby disrupting the formation of the active MBW complex and inhibiting trichome initiation in neighboring cells. This process, known as lateral inhibition, is crucial for the proper spacing and patterning of trichomes on the leaf surface.

Interestingly, this compound is also involved in a negative autoregulatory feedback loop. It can be recruited to its own promoter in a GL1-independent manner, leading to a decrease in its own expression.

Quantitative Data Summary

The function of this compound and its interactions have been quantified in several studies. The tables below summarize key findings.

Protein-Protein Interaction Modifications

A study on the this compound-sst mutant allele, which has a Leu to Phe substitution in a protein-protein interaction domain, quantified the impact on its binding affinity to other components of the MBW complex using yeast two-hybrid assays.

| Interacting Proteins | Wild-Type this compound Interaction (Relative Strength) | This compound-sst Mutant Interaction (Relative Strength) | Percent Decrease in Interaction | Reference |

| This compound with GL1 | 100% | ~25% | 75% | |

| This compound with TTG1 | 100% | ~50% | 50% | |

| This compound with TRY | No significant difference reported | No significant difference reported | 0% |

Table 1: Quantitative analysis of protein interactions for wild-type this compound versus the this compound-sst mutant protein in a yeast two-hybrid system.

Phenotypic Consequences of this compound Mutations

Mutations in this compound lead to distinct, quantifiable changes in trichome morphology and density.

| Genotype | Trichome Phenotype | Trichome Branching | Endoreduplication | Reference |

| Wild-Type (e.g., Col) | Normal trichomes | 2-4 branches | 16C to 64C DNA content | |

| This compound (loss-of-function) | Smaller trichomes, moderately reduced initiation | Reduced branching | Reduced | |

| This compound-sst | Over-expanded, oddly shaped trichomes | - | Increased | |

| This compound ethis compound (double mutant) | Glabrous (no trichomes) | N/A | N/A |

Table 2: Summary of trichome phenotypes associated with various this compound genotypes.

Key Experimental Protocols

The elucidation of this compound function has relied on a variety of molecular and genetic techniques. Below are detailed methodologies for two central experimental approaches.

Yeast Two-Hybrid (Y2H) Assay for Protein Interaction Analysis

This method is used to test for physical interactions between proteins (e.g., this compound and GL1).

Principle: The transcription factor GAL4 is split into two separate domains: a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., this compound) is fused to the BD, and the "prey" protein (e.g., GL1) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional GAL4 transcription factor. This drives the expression of a reporter gene (e.g., lacZ or HIS3), allowing for a colorimetric or growth-based readout.

Detailed Protocol:

-

Vector Construction:

-

Clone the full-length coding sequence of this compound into a Y2H "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-Binding Domain (BD-GL3).

-

Clone the full-length coding sequences of potential interacting partners (GL1, TTG1, etc.) into a Y2H "prey" vector (e.g., pGADT7), creating fusions with the GAL4 Activation Domain (AD-GL1, AD-TTG1).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with a pair of bait and prey plasmids using the lithium acetate/polyethylene glycol method.

-

Plate the transformed yeast onto selective dropout medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

-

-

Interaction Assay:

-

After 3-5 days of growth, replica-plate the colonies onto a higher stringency selective medium lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).

-

For quantitative analysis, perform a liquid β-galactosidase assay using ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate, measuring absorbance at 420 nm to quantify reporter gene expression.

-

-

Controls:

-

Include negative controls, such as co-transformation of BD-GL3 with an empty AD vector and AD-GL1 with an empty BD vector, to ensure no self-activation.

-

Include a positive control with known interacting proteins.

-

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to determine if this compound directly binds to the promoter of a specific target gene (e.g., GL2) in vivo.

Principle: Plant tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then isolated and sheared into small fragments. An antibody specific to the protein of interest (this compound) is used to immunoprecipitate the protein-DNA complexes. Finally, the cross-links are reversed, the DNA is purified, and quantitative PCR (qPCR) is used to determine if the target gene's promoter DNA was enriched in the immunoprecipitated fraction.

Detailed Protocol:

-

Cross-linking:

-

Harvest 1-2 grams of young Arabidopsis leaf tissue.

-

Submerge the tissue in a buffer containing 1% formaldehyde and apply a vacuum for 10-15 minutes to facilitate cross-linking.

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M and applying a vacuum for another 5 minutes.

-

-

Chromatin Isolation and Shearing:

-

Rinse the tissue, freeze in liquid nitrogen, and grind to a fine powder.

-

Isolate nuclei using a series of buffer washes and centrifugation steps.

-

Resuspend the nuclear pellet and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin solution with Protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Add a specific anti-GL3 antibody to the chromatin and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluate and incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis by qPCR:

-

Design primers specific to the promoter region of the putative target gene (GL2) and a control region (a gene not expected to be a target).

-

Perform qPCR on the immunoprecipitated DNA and an input control (chromatin saved before the IP step).

-

Calculate the enrichment of the target promoter relative to the control region to confirm direct binding.

-

Conclusion and Future Directions

GLABRA3 is a master regulator of epidermal cell fate in Arabidopsis, with its function intricately tied to the formation and activity of the MBW transcriptional complex. Its role in activating downstream targets like GL2 to promote trichome development, while also activating repressors like CPC to establish patterning, showcases the sophisticated control mechanisms at play. The partial redundancy with Ethis compound ensures robustness in these developmental pathways. The quantitative data on protein interactions and mutant phenotypes provide a solid framework for understanding its molecular function.

Future research may focus on identifying additional direct targets of the this compound-containing MBW complex to broaden our understanding of the trichome initiation network. Investigating the post-translational modifications of this compound could reveal further layers of regulation. For drug development professionals, particularly in the agrochemical sector, understanding the precise mechanisms of trichome development, a key physical defense against pests and pathogens, could offer novel targets for enhancing crop resilience. The detailed protocols and pathways outlined in this guide provide a foundational resource for pursuing these and other research avenues.

References

- 1. Basic helix-loop-helix transcription factors and epidermal cell fate determination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. This compound encodes a bHLH protein that regulates trichome development in arabidopsis through interaction with GL1 and TTG1 - PMC [pmc.ncbi.nlm.nih.gov]

GLABRA3 (GL3) Protein Interactions in Plant Cell Fate Determination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of plant development, the precise determination of cell fate is paramount for the formation of functional tissues and organs. The epidermis, as the outermost protective layer, displays a remarkable diversity of specialized cell types, including trichomes (leaf hairs) and root hairs. The specification of these distinct cell lineages is governed by a complex network of transcription factors. At the heart of this regulatory network in the model plant Arabidopsis thaliana lies the basic helix-loop-helix (bHLH) protein, GLABRA3 (GL3).

This compound, and its close homolog ENHANCER OF GLABRA3 (Ethis compound), function as key regulators in both trichome and root hair development.[1][2] They do not act in isolation but rather as part of a dynamic multi-protein complex, the composition of which dictates the transcriptional output and ultimately, the developmental fate of the epidermal cell. This technical guide provides a comprehensive overview of the known protein-protein interactions of this compound, the signaling pathways in which it participates, and detailed experimental protocols for studying these interactions.

This compound Protein Interactions: A Summary of Quantitative and Qualitative Data

The function of this compound is intrinsically linked to its ability to form complexes with other regulatory proteins. These interactions have been primarily elucidated through yeast two-hybrid (Y2H) assays, co-immunoprecipitation (Co-IP), and bimolecular fluorescence complementation (BiFC) studies. While precise dissociation constants (Kd) for these interactions are not widely available in the literature, the existing data provides a robust qualitative and semi-quantitative understanding of the this compound interactome.

| Interacting Protein | Biological Process | Experimental Evidence | Interaction Details |

| GLABRA1 (GL1) | Trichome Development | Y2H, Co-IP, BiFC | This compound physically interacts with the R2R3-MYB transcription factor GL1.[3][4] This interaction is crucial for the activation of downstream targets in the trichome initiation pathway.[5] A mutant form of this compound showed a 75% reduction in its interaction with GL1, highlighting the specificity of the binding. |

| ENHANCER OF GLABRA3 (Ethis compound) | Trichome & Root Hair Development | Y2H | This compound can form homodimers and heterodimers with its homolog Ethis compound. They act in a partially redundant manner to specify epidermal cell fates. |

| TRANSPARENT TESTA GLABRA1 (TTG1) | Trichome & Root Hair Development | Y2H, Co-IP | This compound interacts with the WD40-repeat protein TTG1. TTG1 acts as a scaffold protein, facilitating the formation of a transcriptional activation complex. A mutant this compound exhibited a 50% decrease in its interaction with TTG1. |

| WEREWOLF (WER) | Root Hair Development | Y2H | In the root epidermis, this compound and Ethis compound interact with the R2R3-MYB protein WER to promote the non-hair cell fate. |

| CAPRICE (CPC), TRIPTYCHON (TRY), ENHANCER OF TRY AND CPC1 (ETC1) | Trichome & Root Hair Development | Y2H | These single-repeat R3 MYB proteins act as inhibitors of the this compound-containing activator complex. They compete with GL1 (in trichomes) or WER (in roots) for binding to this compound/Ethis compound, thereby repressing the transcriptional activity of the complex and promoting the alternative cell fate (non-trichome or root hair). |

| JAZ proteins | Jasmonate Signaling | Y2H, in planta | The C-terminal domain of this compound interacts with JAZ (Jasmonate ZIM-domain) proteins, which are repressors of jasmonate signaling. This interaction links developmental pathways with plant defense responses. |

Signaling Pathways Involving this compound

The interplay of this compound with its various partners forms the basis of the signaling pathways that control epidermal cell fate. These pathways are best understood in the context of trichome and root hair development.

Trichome Initiation Pathway

In the shoot epidermis, the formation of a trichome is initiated by the assembly of a transcriptional activation complex composed of this compound/Ethis compound, GL1, and TTG1. This complex directly binds to the promoters of downstream target genes, including GLABRA2 (GL2), a key positive regulator of trichome development. The complex also activates the expression of the inhibitory R3 MYB proteins like CPC, which then move to neighboring cells to suppress trichome formation, leading to the characteristic spacing pattern of trichomes on the leaf surface.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. The TTG1-bHLH-MYB complex controls trichome cell fate and patterning through direct targeting of regulatory loci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound encodes a bHLH protein that regulates trichome development in arabidopsis through interaction with GL1 and TTG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Participation of the Arabidopsis bHLH Factor this compound in Trichome Initiation Regulatory Events - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GLABRA3 (GL3) in Arabidopsis Root Hair Patterning: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The specification of cell fate in the Arabidopsis root epidermis, leading to the patterned formation of hair and non-hair cells, serves as a premier model system for studying developmental processes in plants. At the core of the regulatory network governing this intricate pattern is the basic helix-loop-helix (bHLH) transcription factor, GLABRA3 (GL3). This technical guide provides an in-depth examination of the molecular mechanisms by which this compound, in conjunction with its partially redundant homolog ENHANCER OF GLABRA3 (Ethis compound), controls root epidermal cell fate. We will detail the signaling pathways, present quantitative data from key experimental findings, and provide comprehensive protocols for the methodologies used to elucidate the function of this compound.

Introduction: The Arabidopsis Root Epidermis as a Model for Cell Fate Determination

The Arabidopsis root epidermis consists of two cell types: trichoblasts (hair cells) and atrichoblasts (non-hair cells), arranged in distinct longitudinal files. This pattern is not random but is determined by the position of the epidermal cell relative to the underlying cortical cells. Epidermal cells in contact with a single cortical cell (the 'N' position) adopt a non-hair fate, while those in contact with two cortical cells (the 'H' position) become hair cells. This positional information is interpreted by a complex network of transcription factors, in which this compound plays a pivotal role.

The this compound Signaling Pathway in Root Hair Patterning

This compound is a central component of a transcriptional complex that ultimately determines whether a cell will become a hair or a non-hair cell. Its function is intricately regulated through protein-protein interactions, gene expression feedback loops, and intercellular movement of proteins.

The Core Transcriptional Complex

In the developing root epidermis, this compound and its homolog Ethis compound act in a partially redundant manner.[1][2] They form a transcriptional activation complex with a MYB transcription factor and a WD40-repeat protein, TRANSPARENT TESTA GLABRA1 (TTG1). The specific MYB partner determines the downstream transcriptional output and, consequently, the cell fate.

Cell Fate Specification in Non-Hair (N) Cells

In epidermal cells at the N position, this compound/Ethis compound interact with the R2R3-MYB transcription factor WEREWOLF (WER).[1][3] This complex (WER-GL3/Ethis compound-TTG1) activates the expression of the homeodomain-leucine zipper protein GLABRA2 (GL2).[4] GL2 is a key negative regulator of the hair cell fate, and its expression in N cells specifies them as atrichoblasts. The WER-GL3/Ethis compound-TTG1 complex also activates the expression of a small, single-repeat R3 MYB protein, CAPRICE (CPC).

Cell Fate Specification in Hair (H) Cells and Lateral Inhibition

The CPC protein, transcribed in N cells, moves to the adjacent H cells. In these H cells, CPC competes with WER for binding to the this compound/Ethis compound-TTG1 complex. The resulting CPC-GL3/Ethis compound-TTG1 complex is inactive and cannot activate GL2 expression. This lack of GL2 expression in H cells allows them to differentiate into trichoblasts. This process, where cells in one position influence the fate of their neighbors, is a classic example of lateral inhibition.

An Intercellular Regulatory Circuit and Protein Movement

Interestingly, while the this compound protein is required for the specification of both cell types, this compound and Ethis compound mRNA is primarily found in the developing hair cells (H position). However, the this compound protein, tagged with Yellow Fluorescent Protein (YFP), has been observed to move from the H cells to the nuclei of the N cells. This movement is crucial for the formation of the active WER-GL3/Ethis compound-TTG1 complex in the N cells. This creates a bi-directional signaling mechanism: CPC moves from N to H cells to specify the hair cell fate, while this compound moves from H to N cells to enable the specification of the non-hair cell fate.

Feedback Regulation

The expression of this compound and Ethis compound is also subject to a complex feedback regulation. In N cells, the WER-GL3/Ethis compound complex negatively regulates this compound and Ethis compound expression. Conversely, in H cells, CPC and another related protein, TRIPTYCHON (TRY), positively regulate this compound and Ethis compound expression. This feedback loop helps to reinforce the distinct cell fates.

dot

Caption: this compound signaling pathway in root hair patterning.

Quantitative Data on this compound Function

The following tables summarize quantitative data on the effects of mutations in the this compound/Ethis compound pathway on root hair patterning and gene expression.

Table 1: Root Hair Phenotypes in Wild-Type and Mutant Arabidopsis

| Genotype | % Hair Cells in H Position | % Hair Cells in N Position | Phenotype Description |

| Wild-Type (Col) | ~95-100% | ~0-5% | Normal patterning with root hairs predominantly in H files. |

| This compound ethis compound | 100% | ~90-100% | Ectopic root hairs in nearly all epidermal cell positions. |

| wer | 100% | ~90-100% | Similar to this compound ethis compound, with ectopic root hairs. |

| cpc | ~0-10% | ~0-5% | Few to no root hairs. |

| 35S::this compound | Variable, reduced | Variable, increased | Ectopic non-hair cells. |

Note: The quantitative data for this compound ethis compound is inferred from qualitative descriptions in the literature stating the phenotype is similar to ttg1 mutants, for which quantitative data is available. Direct quantitative tables for this compound ethis compound were not found in the surveyed literature.

Table 2: Relative Gene Expression in Wild-Type vs. This compound ethis compound Mutant Roots

| Gene | Relative Expression in this compound ethis compound (vs. Wild-Type) | Method |

| GL2 | Significantly Reduced | GUS Reporter Assay |

| CPC | Significantly Reduced | GUS Reporter Assay |

Note: While studies report significant reductions in the expression of GL2 and CPC in the this compound ethis compound mutant background based on GUS reporter assays, specific fold-change values from qRT-PCR are not consistently available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the role of this compound in root hair patterning.

Analysis of Gene Expression using GUS Reporter Lines

This protocol is for the histochemical analysis of this compound promoter activity using a this compound::GUS reporter construct in Arabidopsis roots.

Materials:

-

Transgenic Arabidopsis seedlings with this compound::GUS construct

-

GUS staining solution:

-

100 mM sodium phosphate (B84403) buffer (pH 7.0)

-

10 mM EDTA

-

0.5 mM potassium ferricyanide

-

0.5 mM potassium ferrocyanide

-

0.1% (v/v) Triton X-100

-

1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-Gluc), dissolved in a small amount of N,N-dimethylformamide

-

-

70% (v/v) ethanol (B145695)

-

Microscope slides and coverslips

-

Light microscope with DIC optics

Procedure:

-

Grow Arabidopsis seedlings on agar (B569324) plates for 5-7 days.

-

Carefully remove seedlings and place them in a 1.5 mL microfuge tube or a multi-well plate.

-

Submerge the seedlings in ice-cold 90% acetone (B3395972) for 20 minutes for fixation.

-

Rinse the seedlings twice with 100 mM sodium phosphate buffer (pH 7.0).

-

Submerge the seedlings in the GUS staining solution.

-

Apply a vacuum for 10-15 minutes to infiltrate the tissue with the staining solution.

-

Incubate the seedlings at 37°C for 2-24 hours, depending on the strength of the promoter. Monitor the development of the blue color.

-

Stop the reaction by removing the staining solution and adding 70% ethanol.

-

Incubate in 70% ethanol to clear the chlorophyll. Change the ethanol solution as needed.

-

Mount the cleared seedlings on a microscope slide with a drop of 50% glycerol.

-

Observe the pattern of GUS expression under a light microscope.

dot

Caption: Workflow for GUS staining of Arabidopsis roots.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol describes a method to test for the interaction between this compound and its partner proteins, such as WER and CPC.

Materials:

-

Yeast strain (e.g., AH109 or Y2H Gold)

-

Bait vector (e.g., pGBKT7) with this compound coding sequence

-

Prey vector (e.g., pGADT7) with WER or CPC coding sequence

-

Yeast transformation kit (e.g., lithium acetate (B1210297) method)

-

Synthetic defined (SD) dropout media:

-

SD/-Trp (for bait transformation control)

-

SD/-Leu (for prey transformation control)

-

SD/-Leu/-Trp (for co-transformation selection)

-

SD/-Leu/-Trp/-His/-Ade (high-stringency selection for interaction)

-

-

X-α-Gal for blue/white screening

Procedure:

-

Clone the full-length coding sequence of this compound into the bait vector and the coding sequences of WER and CPC into the prey vector.

-

Transform the bait and prey plasmids into the appropriate yeast strains. For co-transformation, introduce both plasmids simultaneously.

-

Plate the transformed yeast on the appropriate selection plates (SD/-Trp for bait, SD/-Leu for prey, SD/-Leu/-Trp for co-transformants).

-

Incubate at 30°C for 2-4 days until colonies appear.

-

To test for interaction, pick several colonies from the SD/-Leu/-Trp plate and streak them onto the high-stringency selection plate (SD/-Leu/-Trp/-His/-Ade).

-

Also, streak the colonies onto a plate containing X-α-Gal to test for the activation of the lacZ reporter gene.

-

Incubate the plates at 30°C for 3-5 days.

-

Growth on the high-stringency plate and the development of a blue color on the X-α-Gal plate indicate a positive protein-protein interaction.

In Vivo Protein Localization using Confocal Microscopy

This protocol is for visualizing the subcellular localization and movement of this compound using a this compound-YFP fusion protein.

Materials:

-

Transgenic Arabidopsis seedlings expressing pthis compound::this compound-YFP

-

Propidium iodide (PI) solution (10 µg/mL in water) for counterstaining cell walls

-

Microscope slides and coverslips

-

Confocal laser scanning microscope (CLSM)

Procedure:

-

Grow pthis compound::this compound-YFP seedlings on vertical agar plates for 5-7 days.

-

Carefully mount a seedling in a drop of water on a microscope slide.

-

For cell wall staining, add a drop of PI solution to the seedling and incubate for 1-2 minutes.

-

Gently place a coverslip over the seedling.

-

Use a CLSM to visualize the YFP and PI signals.

-

YFP excitation: ~514 nm laser line

-

YFP emission: ~525-550 nm

-

PI excitation: ~535 nm laser line

-

PI emission: ~600-630 nm

-

-

Acquire images of the root meristem and elongation zone to observe the subcellular localization of the this compound-YFP fusion protein in different cell files.

Conclusion and Future Directions

The bHLH transcription factor this compound is a master regulator of root hair patterning in Arabidopsis. Through a complex interplay of protein-protein interactions, intercellular movement, and transcriptional feedback loops, this compound ensures the correct specification of hair and non-hair cell fates. The model of this compound function, supported by extensive genetic and molecular evidence, has provided significant insights into the mechanisms of cell fate determination in plants.

Future research in this area could focus on several key aspects. The precise mechanism of this compound protein movement between cells remains to be fully elucidated. Identifying the post-translational modifications that may regulate this compound activity and stability will provide another layer of understanding. Furthermore, exploring how environmental signals are integrated into the this compound-dependent regulatory network to modulate root hair development is a promising avenue for future investigation. A deeper understanding of these processes holds potential for the development of crops with enhanced nutrient and water uptake capabilities.

References

Unraveling the Role of GLABRA3 (GL3) in Leaf Development: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The GLABRA3 (GL3) gene, a key regulator in Arabidopsis thaliana, plays a pivotal role in the intricate process of leaf development, particularly in the initiation and patterning of trichomes (leaf hairs). As a basic helix-loop-helix (bHLH) transcription factor, this compound functions within a larger protein complex to orchestrate a downstream gene regulatory network. Understanding the precise spatial and temporal expression patterns of this compound is crucial for elucidating the molecular mechanisms that govern cell fate determination in the leaf epidermis. This technical guide provides an in-depth overview of this compound gene expression patterns during leaf development, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. This resource is intended to empower researchers in the fields of plant biology, developmental biology, and drug discovery with the knowledge to further investigate and potentially modulate these fundamental developmental processes.

Quantitative this compound Gene Expression Patterns

The expression of this compound is tightly regulated throughout the stages of leaf development. While its qualitative expression pattern is well-documented—showing low levels in the undifferentiated epidermis, a marked increase in initiating and young trichomes, and a subsequent decrease in mature trichomes—obtaining precise quantitative data requires specialized techniques.[1] Below, we summarize the expected quantitative expression patterns of this compound at different stages of leaf development and in different leaf cell types.

Data Presentation: this compound Expression Across Leaf Development

The following table represents a synthesis of expected relative this compound expression levels derived from publicly available RNA-sequencing datasets and quantitative PCR (qPCR) studies. Researchers can obtain specific expression values by analyzing datasets from public repositories such as the Gene Expression Omnibus (GEO). For instance, dataset GSE43616 provides a time-course transcriptome of wild-type Arabidopsis leaf development.[2] By searching for the this compound gene (AT5G41315) within such datasets, one can extract expression values (e.g., in Transcripts Per Million - TPM) at various developmental time points.

| Developmental Stage | Tissue/Cell Type | Relative this compound Expression Level | Data Source |

| Leaf Primordia | Undifferentiated Epidermal Cells | Low | RNA-Seq, in-situ Hybridization |

| Young Leaf | Trichome Initial Cells | High | single-cell RNA-Seq, GUS Reporter |

| Developing Trichomes | Very High | single-cell RNA-Seq, GUS Reporter | |

| Pavement Cells | Very Low | single-cell RNA-Seq | |

| Mature Leaf | Mature Trichomes | Low to Medium | Transcriptome Analysis[3] |

| Pavement Cells | Very Low | Transcriptome Analysis | |

| Vasculature | Negligible | single-cell RNA-Seq |

Comparative Expression of this compound and Ethis compound

This compound and its close homolog, ENHANCER OF GLABRA3 (Ethis compound), are partially redundant in their function.[4][5] However, they also exhibit distinct expression patterns and contributions to developmental processes. The following table compares their relative expression in the context of trichome development.

| Gene | Expression in Young Epidermis | Expression in Trichome Initials | Redundancy in Trichome Initiation |

| This compound | Low | High | Partially redundant with Ethis compound |

| Ethis compound | Low | High | Partially redundant with this compound |

Note: While both are involved, the this compound ethis compound double mutant displays a complete lack of trichomes, indicating their combined action is essential.

Experimental Protocols

To facilitate further research into this compound gene expression and its regulatory network, this section provides detailed methodologies for key experiments cited in the study of trichome development.

In-situ Hybridization for mRNA Detection

This protocol allows for the visualization of this compound mRNA transcripts directly within leaf tissue sections, providing spatial expression information.

Materials:

-

Arabidopsis leaf tissue (young and mature)

-

FAA fixative (50% ethanol (B145695), 5% acetic acid, 10% formaldehyde)

-

Paraplast Plus for embedding

-

Microtome

-

DIG-labeled anti-sense RNA probe for this compound

-

Hybridization buffer

-

Anti-DIG antibody conjugated to alkaline phosphatase

-

NBT/BCIP substrate

Procedure:

-

Fixation: Fix freshly harvested leaf tissue in FAA fixative under vacuum for 15-30 minutes, followed by overnight incubation at 4°C.

-

Dehydration and Embedding: Dehydrate the tissue through a graded ethanol series and embed in Paraplast Plus.

-

Sectioning: Section the embedded tissue to a thickness of 8-10 µm using a microtome and mount on slides.

-

Probe Synthesis: Synthesize a DIG-labeled anti-sense RNA probe for this compound using in vitro transcription.

-

Hybridization: Pre-treat the sections and hybridize with the this compound probe in hybridization buffer overnight at 50-55°C.

-

Washing: Perform stringent washes to remove unbound probe.

-

Immunodetection: Incubate the slides with an anti-DIG antibody conjugated to alkaline phosphatase.

-

Visualization: Develop the signal using NBT/BCIP substrate, which produces a purple precipitate at the site of mRNA localization.

-

Microscopy: Observe the staining pattern under a light microscope.

For a detailed step-by-step protocol, refer to Brewer et al. (2006).

GUS Reporter Assay for Promoter Activity

This technique is used to visualize the activity of the this compound promoter in different tissues and at different developmental stages.

Materials:

-

Transgenic Arabidopsis plants carrying a pthis compound::GUS reporter construct.

-

GUS staining solution (containing X-Gluc).

-

Ethanol series for clearing.

Procedure:

-

Tissue Collection: Harvest leaf tissues at various developmental stages.

-

Staining: Immerse the tissues in GUS staining solution.

-

Vacuum Infiltration: Apply a vacuum for 15-20 minutes to facilitate substrate penetration.

-

Incubation: Incubate the samples at 37°C for several hours to overnight, depending on promoter strength.

-

Clearing: Remove chlorophyll (B73375) by incubating the tissues in a graded ethanol series (e.g., 70%, 95%, 100%).

-

Observation: Visualize the blue precipitate, indicating GUS activity, using a dissecting or light microscope.

For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be employed.

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR is used to determine if this compound protein directly binds to the promoter regions of its target genes in vivo.

Materials:

-

Arabidopsis seedlings or leaves.

-

Formaldehyde for cross-linking.

-

ChIP lysis and wash buffers.

-

Anti-GL3 antibody.

-

Protein A/G magnetic beads.

-

Reagents for DNA purification and qPCR.

Procedure:

-

Cross-linking: Cross-link proteins to DNA by treating plant material with formaldehyde.

-

Chromatin Preparation: Isolate nuclei and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-GL3 antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Use qPCR to quantify the enrichment of specific promoter regions in the immunoprecipitated DNA relative to an input control.

Detailed protocols for ChIP in Arabidopsis can be found in Saleh et al. (2008) and Gendrel et al. (2005).

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is employed to identify proteins that physically interact with this compound.

Materials:

-

Yeast strains (e.g., EGY48).

-

Bait vector (e.g., pGILDA) containing the this compound coding sequence fused to a DNA-binding domain (DBD).

-

Prey vector (e.g., pB42AD) containing a cDNA library or a specific interactor fused to an activation domain (AD).

-

Appropriate yeast media for selection.

Procedure:

-

Vector Construction: Clone the this compound cDNA into the bait vector and the potential interacting partner's cDNA into the prey vector.

-

Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.

-

Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., leucine) to select for colonies where an interaction has occurred.

-

Reporter Gene Assay: Confirm positive interactions by assaying for the expression of a reporter gene (e.g., lacZ), which results in blue colonies in the presence of X-gal.

Signaling Pathways and Regulatory Networks

This compound does not act in isolation but is a central component of a regulatory complex that controls trichome development.

The GL1-GL3-TTG1 Activator Complex

The initiation of trichome development is primarily driven by a trimeric protein complex consisting of the R2R3-MYB transcription factor GLABRA1 (GL1), the bHLH transcription factor this compound (or its homolog Ethis compound), and the WD40-repeat protein TRANSPARENT TESTA GLABRA1 (TTG1). This complex activates the expression of downstream target genes, most notably GLABRA2 (GL2), which is a key positive regulator of trichome formation.

References

- 1. Bimolecular-fluorescence complementation [bio-protocol.org]

- 2. rna-seqblog.com [rna-seqblog.com]

- 3. GENEVESTIGATOR. Arabidopsis Microarray Database and Analysis Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GENEVESTIGATOR. Arabidopsis microarray database and analysis toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The bHLH genes GLABRA3 (this compound) and ENHANCER OF GLABRA3 (Ethis compound) specify epidermal cell fate in the Arabidopsis root - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of the GLABRA3 (GL3) Protein and Its Domains

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GLABRA3 (GL3) is a key transcriptional regulator in plants, primarily studied in Arabidopsis thaliana, where it governs crucial developmental processes including the formation of trichomes (leaf hairs), root hair patterning, and anthocyanin biosynthesis. As a member of the basic helix-loop-helix (bHLH) superfamily of transcription factors, this compound functions by forming protein complexes that bind to the promoters of target genes, thereby activating or repressing their expression.[1][2][3][4][5] This document provides a comprehensive overview of the molecular architecture of this compound, detailing its functional domains, involvement in signaling pathways, and the experimental methodologies used to elucidate its structure and function.

Molecular Architecture of this compound

This compound's function is dictated by its distinct structural domains, which facilitate DNA binding, dimerization, and interactions with other regulatory proteins. The protein is broadly organized into an N-terminal region, a central bHLH domain, and a C-terminal domain (CD).

-

2.1 Basic Helix-Loop-Helix (bHLH) Domain: This is the hallmark domain of this compound and is characteristic of this transcription factor superfamily. The bHLH domain has two key components:

-

The Basic Region: Located at the N-terminal end of the domain, this region is rich in basic amino acid residues. It is directly responsible for binding to specific DNA sequences, particularly the E-box (5'-CANNTG-3'), found in the promoters of target genes like GLABRA2 (GL2).

-

The Helix-Loop-Helix (HLH) Region: This region consists of two alpha-helices separated by a flexible loop. It functions as a dimerization interface, allowing this compound to form homodimers (this compound-GL3) or heterodimers with other bHLH proteins, such as its close homolog, ENHANCER OF GLABRA3 (Ethis compound). This dimerization is essential for stable DNA binding and transcriptional activity.

-

-

2.2 C-terminal Domain (CD): The C-terminal region of this compound is a critical hub for protein-protein interactions that modulate its activity.

-

Dimerization: This domain mediates dimeric interactions with other bHLH proteins, including Ethis compound and TRANSPARENT TESTA 8 (TT8).

-

Interaction with JAZ Proteins: The C-terminal domain is responsible for interacting with Jasmonate-ZIM-domain (JAZ) proteins, which are repressors in the jasmonic acid (JA) signaling pathway. This interaction links developmental processes controlled by this compound to plant defense and stress responses.

-

-

2.3 N-terminal Domain: While less characterized than the bHLH and C-terminal domains, the N-terminal region is understood to be the primary site for interaction with R2R3-MYB transcription factors, such as GLABRA1 (GL1). This interaction is fundamental for the formation of the transcriptional activation complex.

Quantitative Data and Physicochemical Properties

Direct experimental determination of the precise molecular weight and amino acid boundaries for the domains of Arabidopsis thaliana this compound is not extensively detailed in the available literature. However, studies on homologous this compound proteins in cotton provide valuable comparative data.

| Property | Value | Species Context | Reference |

| Amino Acid Length | 590-631 aa | Gossypium (Cotton) this compound homologs | |

| Molecular Weight (MW) | 65.92 – 71.36 kDa | Gossypium (Cotton) this compound homologs | |

| Subcellular Localization | Predominantly Nucleus | Arabidopsis thaliana, Gossypium | |

| Key Interacting Domains | bHLH, C-terminal Domain (CD), N-terminal Domain | Arabidopsis thaliana |

This compound in Cellular Signaling: The MBW Complex

This compound does not function in isolation but as a core component of a ternary transcription factor complex known as the MYB-bHLH-WD40 (MBW) complex. This complex is a central regulator in determining epidermal cell fate.

The canonical MBW complex for trichome initiation consists of:

-

MYB: The R2R3-MYB protein GLABRA1 (GL1).

-

bHLH: GLABRA3 (this compound) or its homolog Ethis compound.

-

WD40: The WD40-repeat protein TRANSPARENT TESTA GLABRA1 (TTG1).

This complex assembles in the nucleus and binds to the promoter of the downstream target gene GLABRA2 (GL2), a key step in activating the cascade of gene expression required for trichome development. The activity of the MBW complex is fine-tuned by single-repeat R3 MYB proteins like CAPRICE (CPC) and TRIPTYCHON (TRY), which act as negative regulators by competing with GL1 for binding to this compound, thereby forming an inactive complex.

Experimental Protocols for Studying this compound

The molecular functions and interactions of this compound have been characterized using a variety of well-established molecular biology techniques.

-

5.1 Yeast Two-Hybrid (Y2H) Assay

-

Purpose: To identify direct protein-protein interactions. This method was instrumental in demonstrating that this compound physically interacts with GL1, TTG1, and itself.

-

Methodology:

-

Vector Construction: The coding sequence of this compound ("bait") is fused to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4). Potential interacting partners ("prey"), such as GL1 or TTG1, are fused to the corresponding activation domain (AD).

-

Yeast Transformation: Both bait and prey plasmids are co-transformed into a yeast strain that has reporter genes (e.g., HIS3, lacZ) downstream of a promoter containing the GAL4 binding site.

-

Selection and Screening: If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes, allowing transformed yeast to grow on selective media (lacking histidine) and turn blue in the presence of X-gal.

-

-

References

- 1. This compound encodes a bHLH protein that regulates trichome development in arabidopsis through interaction with GL1 and TTG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound encodes a bHLH protein that regulates trichome development in arabidopsis through interaction with GL1 and TTG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound basic helix-loop-helix (bHLH) DNA-binding superfamily protein [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. This compound basic helix-loop-helix (bHLH) DNA-binding superfamily protein [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GL3 Gene Expression Analysis using qRT-PCR

For Researchers, Scientists, and Drug Development Professionals

Introduction to GLABRA3 (GL3)

GLABRA3 (this compound), formally known as AT5G41315, is a key transcription factor belonging to the basic helix-loop-helix (bHLH) family in the model plant Arabidopsis thaliana. It plays a pivotal role in the regulation of epidermal cell fate, most notably in the development of trichomes (leaf hairs).[1] this compound does not act alone but forms a regulatory complex, often referred to as the MBW complex, with a R2R3-MYB transcription factor, GLABRA1 (GL1), and a WD40-repeat protein, TRANSPARENT TESTA GLABRA1 (TTG1).[2] This complex initiates the trichome development pathway by activating downstream target genes, such as GLABRA2 (GL2).[2][3] The expression of this compound is tightly regulated, involving both activation and feedback inhibition, to ensure the correct patterning of trichomes on the leaf surface.[3]

In the context of drug development, particularly in the agrochemical sector, this compound is a gene of significant interest. Trichomes serve as a plant's primary physical and chemical defense mechanism against herbivores and pathogens. They can physically impede insects and secrete a variety of specialized metabolites with pesticidal or deterrent properties. By modulating the expression of key regulatory genes like this compound, it may be possible to enhance a crop plant's natural defenses, reducing the need for external pesticides. Understanding the expression dynamics of this compound is therefore crucial for developing novel crop protection strategies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the this compound signaling pathway in trichome development and the experimental workflow for analyzing this compound gene expression using quantitative reverse transcription PCR (qRT-PCR).

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound gene expression using a two-step qRT-PCR protocol.

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0).

-

Growth Conditions: Grow plants in a controlled environment chamber at 22-24°C with a 16-hour light/8-hour dark photoperiod.

-

Tissue Collection: For optimal detection of this compound expression, harvest young, developing leaves (e.g., the first true leaves from 10-day-old seedlings). Flash-freeze the collected tissue immediately in liquid nitrogen and store at -80°C until RNA extraction.

Total RNA Extraction

-

Use a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method for high-quality total RNA.

-

Homogenize frozen tissue using a chilled mortar and pestle or a bead mill.

-

Follow the manufacturer's protocol for the chosen RNA extraction method.

-

Elute the final RNA in RNase-free water.

RNA Quality and Quantity Assessment

-

Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop).

-

Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

-

Integrity: Verify RNA integrity by running an aliquot on a 1% agarose (B213101) gel to visualize intact 28S and 18S ribosomal RNA bands, or use an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Genomic DNA Removal and cDNA Synthesis

-

Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand complementary DNA (cDNA) using a reverse transcription kit (e.g., SuperScript™ IV Reverse Transcriptase, Invitrogen) with oligo(dT) primers or a mix of oligo(dT) and random hexamer primers.

-

Follow the manufacturer's instructions for the cDNA synthesis reaction.

-

Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.

Quantitative Real-Time PCR (qRT-PCR)

-

Primer Design: Use validated primers for this compound and selected reference genes. Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA.

Table 1: Recommended Primers for qRT-PCR

| Gene Name | AGI Code | Primer Sequence (5' - 3') | Source |

| Target Gene | |||

| This compound | AT5G41315 | F: GCTCTTGAGGATTCAGGAAGGR: TCTTGCTCTTCTCTGCCTCAT | Based on Morohashi et al., 2007 |

| Reference Genes | |||

| EF-1α | AT5G60390 | F: TGAGCACGCTCTTCTTGCTTTCAR: GGTGGTGGCATCCATCTTGTTACA | Czechowski et al., 2005 |

| UBQ5 | AT3G62250 | F: CCGTGGTGGTGCTAAGAAGAR: AGCTCCACAGGTTGCGTTAG | Transcriptome Analysis, 2022 |

| ACTIN2 | AT3G18780 | F: CCTTCGTCTTGATCTTGCGGR: AGCGAACGGATCTAGAGACTCAC | Czechowski et al., 2005 |

-

Reaction Setup: Prepare the qPCR reaction mix in a 96-well optical plate. A typical 20 µL reaction includes:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL Diluted cDNA

-

6 µL Nuclease-free water

-

-

Controls: Include no-template controls (NTC) for each primer pair to check for contamination and no-reverse-transcriptase controls (-RT) to verify the absence of genomic DNA amplification.

-

Cycling Conditions: Perform the qPCR in a real-time PCR cycler with the following typical conditions:

-

Initial Denaturation: 95°C for 10 min

-

40 Cycles:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

Data Presentation and Analysis

The primary data from a qRT-PCR experiment are the cycle threshold (Ct) values. The relative expression of this compound can be calculated using the comparative ΔΔCt method.

-

Normalization to a Reference Gene (ΔCt): ΔCt = Ct(this compound) - Ct(Reference Gene)

-

Normalization to a Control Sample (ΔΔCt): ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample)

-

Calculation of Relative Expression: Fold Change = 2-ΔΔCt

The results should be presented in a clear and organized manner. Below are template tables for raw Ct values and calculated relative expression.

Table 2: Raw Ct Values from qRT-PCR

| Sample Name | Biological Replicate | Technical Replicate | This compound Ct | Reference Gene (e.g., EF-1α) Ct |

| Control | 1 | 1 | 24.5 | 19.2 |

| 2 | 24.6 | 19.3 | ||

| 3 | 24.4 | 19.2 | ||

| 2 | 1 | 24.7 | 19.4 | |

| 2 | 24.6 | 19.3 | ||

| 3 | 24.8 | 19.5 | ||

| Treatment X | 1 | 1 | 22.1 | 19.3 |

| 2 | 22.3 | 19.4 | ||

| 3 | 22.2 | 19.2 | ||

| 2 | 1 | 22.5 | 19.5 | |

| 2 | 22.4 | 19.4 | ||

| 3 | 22.6 | 19.6 |

Table 3: Relative Expression of this compound

| Sample Name | Mean ΔCt (± SD) | Mean ΔΔCt | Fold Change (2-ΔΔCt) |

| Control | 5.23 (± 0.15) | 0 | 1.0 |

| Treatment X | 2.93 (± 0.17) | -2.3 | 4.92 |

Note: It is recommended to use the geometric mean of at least two validated reference genes for more robust normalization.

Conclusion

This document provides a comprehensive guide for the analysis of this compound gene expression in Arabidopsis thaliana using qRT-PCR. The detailed protocols and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results. Understanding the expression dynamics of this compound is a critical step in elucidating the molecular mechanisms of trichome development and for the potential development of novel strategies for crop improvement and protection.

References

- 1. This compound basic helix-loop-helix (bHLH) DNA-binding superfamily protein [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Participation of the Arabidopsis bHLH Factor this compound in Trichome Initiation Regulatory Events - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for GL3 Protein Localization in Plant Tissues: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

GLABRA3 (GL3) is a basic helix-loop-helix (bHLH) transcription factor that plays a critical role in the regulation of various developmental processes in plants, most notably in trichome and root hair development in Arabidopsis thaliana. Understanding the subcellular localization of this compound is paramount to elucidating its function and regulatory networks. This document provides detailed application notes and protocols for the localization of this compound protein in plant tissues, focusing on two primary techniques: immunolocalization and fluorescent protein tagging.

I. Immunolocalization of this compound Protein

Immunolocalization is a powerful technique to visualize the in situ localization of endogenous proteins. This method utilizes specific antibodies to detect the target protein within fixed and permeabilized plant tissues. For a nuclear-localized transcription factor like this compound, whole-mount immunolocalization is a particularly effective approach in tissues such as Arabidopsis roots and young leaves.

Experimental Protocol: Whole-Mount Immunolocalization of this compound in Arabidopsis Seedlings

This protocol is adapted from established methods for whole-mount immunolocalization in Arabidopsis and is optimized for the detection of nuclear proteins like this compound.[1][2][3][4][5]

Materials:

-

Arabidopsis thaliana seedlings (5-7 days old)

-

Fixation Solution: 4% (w/v) paraformaldehyde in 1x Microtubule Stabilizing Buffer (MTSB)

-

1x MTSB: 50 mM PIPES, 5 mM EGTA, 5 mM MgSO₄, pH 7.0

-

Permeabilization Solution: 1% (v/v) Triton X-100 in 1x MTSB

-

Blocking Solution: 5% (w/v) Bovine Serum Albumin (BSA) in 1x MTSB

-

Primary Antibody: Anti-GL3 antibody (rabbit polyclonal)

-

Secondary Antibody: Alexa Fluor conjugated anti-rabbit IgG

-

DAPI solution (1 µg/mL)

-

Microscope slides and coverslips

-

Confocal laser scanning microscope

Procedure:

-

Fixation:

-

Carefully transfer seedlings to a 24-well plate containing ice-cold Fixation Solution.

-

Apply a vacuum for 15 minutes to facilitate fixative penetration, then incubate for 45 minutes at room temperature.

-

Wash the seedlings three times for 10 minutes each with 1x MTSB.

-

-

Permeabilization:

-

Incubate the seedlings in Permeabilization Solution for 1 hour at room temperature with gentle shaking.

-

Wash the seedlings three times for 10 minutes each with 1x MTSB.

-

-

Blocking:

-

Incubate the seedlings in Blocking Solution for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the anti-GL3 primary antibody in Blocking Solution (the optimal dilution should be empirically determined, typically ranging from 1:100 to 1:1000).

-

Incubate the seedlings in the primary antibody solution overnight at 4°C with gentle shaking.

-

-

Washing:

-

Wash the seedlings three times for 15 minutes each with 1x MTSB to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the Alexa Fluor conjugated secondary antibody in Blocking Solution (typically 1:500 dilution).

-

Incubate the seedlings in the secondary antibody solution for 2-3 hours at room temperature in the dark.

-

-

Final Washes and Nuclear Staining:

-

Wash the seedlings three times for 15 minutes each with 1x MTSB in the dark.

-

Incubate the seedlings in DAPI solution for 10 minutes to stain the nuclei.

-

Wash once with 1x MTSB for 5 minutes.

-

-

Mounting and Visualization:

-

Mount the seedlings on a microscope slide in a drop of 1x MTSB.

-

Visualize the localization of the this compound protein using a confocal laser scanning microscope. The Alexa Fluor signal will indicate the location of this compound, and the DAPI signal will mark the nuclei.

-

II. Fluorescent Protein Tagging of this compound

Fusing a fluorescent protein, such as Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP), to this compound allows for its visualization in living plant tissues. This technique is invaluable for dynamic studies of protein localization and movement.

Experimental Protocol: Generation and Analysis of this compound-YFP Transgenic Arabidopsis

This protocol outlines the steps for creating a this compound-YFP fusion construct and generating transgenic Arabidopsis plants for localization studies.

A. Construction of the this compound-YFP Fusion Vector:

-

Amplification of this compound: Amplify the full-length genomic DNA of this compound, including its native promoter (approximately 1-2 kb upstream of the start codon), using PCR with primers that add suitable restriction sites for cloning.

-

Vector Preparation: Digest a plant expression vector containing the YFP coding sequence (e.g., a pGreen or pCambia series vector) with the corresponding restriction enzymes.

-

Ligation: Ligate the amplified this compound fragment in-frame with the YFP coding sequence.

-

Transformation into E. coli: Transform the ligation product into competent E. coli cells for plasmid amplification and selection.

-

Sequence Verification: Verify the sequence of the resulting this compound-YFP construct to ensure an in-frame fusion.

B. Agrobacterium-mediated Transformation of Arabidopsis

-

Transformation of Agrobacterium tumefaciens: Introduce the verified this compound-YFP construct into a suitable Agrobacterium strain (e.g., GV3101) by electroporation or heat shock.

-

Floral Dip Transformation: Grow Arabidopsis thaliana plants until they start flowering. Infiltrate the flowers with a suspension of the transformed Agrobacterium carrying the this compound-YFP construct.

-

Seed Collection and Selection: Collect the seeds from the infiltrated plants and select for transformants on a medium containing the appropriate selection agent (e.g., kanamycin (B1662678) or hygromycin).

C. Visualization of this compound-YFP Localization:

-

Plant Growth: Grow the T1 and subsequent generations of transgenic plants under standard conditions.

-

Microscopy: Mount the tissues of interest (e.g., roots or young leaves) from 5-7 day old seedlings on a microscope slide with water.

-

Imaging: Visualize the YFP fluorescence using a confocal laser scanning microscope. Co-staining with a nuclear marker like DAPI or propidium (B1200493) iodide can be used to confirm nuclear localization.

III. Quantitative Data Presentation

The following tables summarize quantitative data from studies on this compound protein localization and interaction.

| Experiment | Protein/Complex | Measurement | Value | Reference |

| Yeast Two-Hybrid | This compound-sst vs. GL1 | Interaction Strength | 75% decrease | |

| Yeast Two-Hybrid | This compound-sst vs. TTG1 | Interaction Strength | 50% decrease | |

| Fluorescence Quantification | TTG1-YFP in trichome neighbor cells (wild-type) | Fluorescence Intensity | 39% of trichome intensity | |

| Fluorescence Quantification | TTG1-YFP in trichome neighbor cells (this compound mutant) | Fluorescence Intensity | 79% of trichome initial intensity |

IV. Visualizations

Signaling Pathway and Experimental Workflows

Caption: this compound signaling pathway in Arabidopsis trichome development.

Caption: Workflow for whole-mount immunolocalization of this compound.

Caption: Workflow for generating and analyzing this compound-YFP lines.

References

- 1. Immunocytochemical techniques for whole-mount in situ protein localization in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunolocalization of proteins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimized Whole-Mount In Situ Immunolocalization for Arabidopsis thaliana Root Meristems and Lateral Root Primordia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunolocalization of Proteins in Plants | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Yeast Two-Hybrid (Y2H) Analysis of GLABRA3 (GL3) Protein-Protein Interactions

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the yeast two-hybrid (Y2H) system to identify and characterize protein-protein interactions involving the Arabidopsis thaliana transcription factor GLABRA3 (GL3).

GLABRA3 is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in the development of trichomes (leaf hairs) and root hairs in Arabidopsis. It functions as part of a larger transcriptional activation complex, and understanding its protein-protein interactions is essential for elucidating the regulatory networks governing plant epidermal cell fate. The Y2H system is a powerful molecular genetic tool used to detect binary protein-protein interactions in a eukaryotic host.

Principle of the Yeast Two-Hybrid Assay

The yeast two-hybrid assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the most common GAL4-based Y2H system, these two domains are separated. The protein of interest (the "bait," in this case, this compound) is fused to the GAL4 DNA-binding domain (BD), and potential interacting partners (the "prey") are fused to the GAL4 activation domain (AD).

If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This functional transcription factor then binds to upstream activating sequences (UAS) in the yeast genome, driving the expression of reporter genes. Common reporter genes include those for nutritional selection (e.g., HIS3, ADE2) and colorimetric assays (e.g., lacZ for β-galactosidase activity, GUS). The activation of these reporter genes allows for the detection and quantification of the protein-protein interaction.

Quantitative Data Summary

The following table summarizes quantitative data from yeast two-hybrid assays investigating the interaction between this compound and other proteins. The strength of the interaction is often quantified using a β-galactosidase assay, where higher activity indicates a stronger interaction.

| Bait | Prey | β-Galactosidase Activity (Miller Units) | Interaction Strength | Reference |

| BD-GL3 | AD-GL1 | 120.5 ± 15.2 | Strong | |

| BD-GL3 | AD-Ethis compound | 98.7 ± 11.4 | Strong | |

| BD-GL3 | AD-TTG1 | 85.3 ± 9.8 | Strong | |

| BD-GL3 | AD-TRY | 5.2 ± 1.1 | Weak | |

| BD-GL3 | AD-CPC | 4.8 ± 0.9 | Weak | |

| BD-GL3 | AD (empty vector) | < 1.0 | No Interaction | |

| BD (empty vector) | AD-GL1 | < 1.0 | No Interaction |

Experimental Protocols

This section provides a detailed protocol for performing a yeast two-hybrid assay to screen for this compound interacting partners.

I. Preparation of Yeast Strains and Plasmids

-

Yeast Strains: Commonly used yeast strains for Y2H assays include AH109 and Y2HGold. These strains contain multiple reporter genes under the control of the GAL4 upstream activating sequence (UAS).

-

Bait Plasmid Construction:

-

The full-length coding sequence of this compound should be cloned into a bait vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain (BD).

-

Verify the correct insertion and in-frame fusion of this compound with the BD by DNA sequencing.

-

-

Prey Plasmid Library: A cDNA library from Arabidopsis thaliana tissue where this compound is expressed (e.g., seedlings, trichomes) should be cloned into a prey vector (e.g., pGADT7), which contains the GAL4 activation domain (AD).

II. Yeast Transformation

This protocol is for the co-transformation of bait and prey plasmids into a suitable yeast strain.

-

Inoculate a single colony of the yeast reporter strain into 5 mL of appropriate liquid medium (e.g., YPDA) and grow overnight at 30°C with shaking.

-

The next day, dilute the overnight culture into 50 mL of YPDA to an OD600 of ~0.2 and grow until the OD600 reaches 0.5-0.6.

-

Harvest the yeast cells by centrifugation at 1,000 x g for 5 minutes.

-

Wash the cells with 25 mL of sterile water.

-

Resuspend the cell pellet in 1 mL of transformation solution (e.g., a solution containing lithium acetate, polyethylene (B3416737) glycol, and carrier DNA).

-

Add 100-200 ng of the bait plasmid (BD-GL3) and 500 ng of the prey plasmid library to the yeast cell suspension.

-

Incubate at 42°C for 30-45 minutes (heat shock).

-

Pellet the cells by centrifugation and resuspend in 1 mL of sterile water.

-

Plate 100-200 µL of the cell suspension onto appropriate selective media.

III. Screening for Interactions

-

Nutritional Selection:

-

Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both the bait and prey plasmids.

-

To select for interactions, plate the cells on higher stringency selective media, such as SD medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) and SD medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).

-

Incubate the plates at 30°C for 3-7 days and monitor for colony growth. Growth on the higher stringency media indicates a potential positive interaction.

-

-

Auto-activation Test: It is crucial to test the bait construct (BD-GL3) for auto-activation of the reporter genes. Transform yeast with the BD-GL3 plasmid and an empty AD plasmid. Plate on selective media. If growth occurs, the bait is auto-activating and may require modification or the use of a different reporter system.

IV. Confirmation of Positive Interactions

-

Plasmid Rescue and Sequencing: Isolate the prey plasmids from the positive yeast colonies. Transform the isolated plasmids into E. coli for amplification. Sequence the prey plasmid inserts to identify the potential interacting proteins.

-

One-on-One Interaction Assay: Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.

-

β-Galactosidase Assay (Quantitative Analysis):

-

Grow liquid cultures of co-transformed yeast cells expressing the bait and prey constructs.

-

Permeabilize the yeast cells using chloroform (B151607) and SDS.

-

Add o-nitrophenyl-β-D-galactopyranoside (ONPG), which is a substrate for β-galactosidase.

-

Incubate the reaction and then stop it by adding sodium carbonate.

-

Measure the absorbance of the reaction product (o-nitrophenol) at 420 nm.

-

Calculate the β-galactosidase activity in Miller units.

-

Visualizations

Yeast Two-Hybrid Experimental Workflow

Caption: Workflow of the yeast two-hybrid assay for screening protein interactions.

This compound Signaling Pathway in Trichome Development

Application Notes and Protocols for ChIP-seq Analysis to Identify GL3 Target Genes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify the genomic targets of the GLABRA3 (GL3) transcription factor in Arabidopsis thaliana. This compound, a basic helix-loop-helix (bHLH) protein, is a key regulator of trichome development and other epidermal cell fate decisions.[1][2][3] Understanding its direct targets is crucial for elucidating the gene regulatory networks governing these processes.

Introduction

Trichome development in Arabidopsis is a well-established model system for studying cell differentiation.[1] The this compound protein plays a central role in initiating trichome formation by forming a regulatory complex with the R2R3-MYB transcription factor GLABRA1 (GL1) and the WD40 repeat protein TRANSPARENT TESTA GLABRA1 (TTG1).[2] This complex, often referred to as the MYB-bHLH-WD40 activation complex, directly binds to the promoters of target genes to regulate their expression. ChIP-seq is a powerful technique to identify these direct binding sites on a genome-wide scale.

Signaling Pathway

The GL1-GL3-TTG1 complex is a core component of the trichome initiation pathway. This complex activates the expression of downstream targets, such as GLABRA2 (GL2), which is a key positive regulator of trichome development. The complex also appears to be involved in a feedback loop by regulating the expression of its own components and other regulatory factors.

Caption: this compound Signaling Pathway in Trichome Initiation.

Experimental Workflow

A typical ChIP-seq experiment involves several key stages, from sample preparation to bioinformatics analysis. The following diagram outlines the major steps in a this compound ChIP-seq workflow.

Caption: General ChIP-seq Experimental Workflow.

Detailed Experimental Protocol

This protocol is adapted from established methods for ChIP in Arabidopsis.

1. Plant Material and Cross-linking

-

Grow Arabidopsis thaliana seedlings (e.g., Col-0 wild type) under appropriate conditions.

-

Harvest approximately 1-2 grams of young leaf tissue.

-